molecular formula C10H18O9 B1377731 5-O-a-L-Arabinofuranosyl-L-arabinose CAS No. 78088-21-8

5-O-a-L-Arabinofuranosyl-L-arabinose

Cat. No. B1377731
CAS RN: 78088-21-8
M. Wt: 282.24 g/mol
InChI Key: HANDMAIZTZRPTQ-GJAWKPGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 5-O-a-L-Arabinofuranosyl-L-arabinose involves the action of exo-α-L-arabinofuranosidases (ABFs). These enzymes catalyze the hydrolysis of terminal non-reducing α-1,2-, α-1,3- or α-1,5- linked α-L-Araf residues from arabinose-substituted polysaccharides or oligosaccharides .


Molecular Structure Analysis

The molecular structure of 5-O-a-L-Arabinofuranosyl-L-arabinose is complex and involves a series of α-L-arabinofuranosyl residues .


Chemical Reactions Analysis

The chemical reactions involving 5-O-a-L-Arabinofuranosyl-L-arabinose are primarily catalyzed by α-L-arabinofuranosidases. These enzymes cleave α-L-arabinofuranosidic linkages and act synergistically with other hemicellulases and pectic enzymes for the complete hydrolysis of hemicelluloses and pectins .

Scientific Research Applications

Enzymatic Activity and Hydrolysis

  • α-L-Arabinofuranosidases in Hydrolysis : α-L-Arabinofuranosidases from Streptomyces chartreusis demonstrate reactivity towards arabinoxylan and arabinogalactan, playing a role in hydrolyzing various alpha-linkages between α-L-arabinofuranosyl residues, thus aiding in the breakdown of complex sugars (Matsuo et al., 2000).

Plant Cell Wall Composition

  • Role in Plant Cell Wall : The study of arabinoxylan from oat plants, containing L-arabino-D-galacto-D-glucurono-xylan, shows the presence of L-arabinofuranosyl residues, indicating its structural significance in plant cell walls (Buchala et al., 1972).

Synthesis and Structural Analysis

  • Arabinofuranosyl Oligosaccharide Synthesis : Research on the synthesis of arabinofuranosyl oligosaccharide analogues sheds light on the structural aspects and potential applications in understanding the conformational behavior of furanose rings in biomolecules (Houseknecht & Lowary, 2002).

Industrial Applications

  • L-arabinose Production : A study involving Arthrobacter aurescens MK5 α-L-arabinofuranosidase highlights the production of L-arabinose from corn hull arabinoxylan, emphasizing its industrial potential, especially in biomass conversion and functional property applications (Kurakake et al., 2011).

Future Directions

The future directions for research on 5-O-a-L-Arabinofuranosyl-L-arabinose include investigating its potential for use in drug development, as well as its effects on the human immune system. Additionally, α-L-arabinofuranosidases, which play a crucial role in the synthesis of 5-O-a-L-Arabinofuranosyl-L-arabinose, have received increased attention due to their role in the degradation of lignocelluloses and their positive effect on the activity of other enzymes acting on lignocelluloses . These enzymes are used in many biotechnological applications and could be used to improve existing technologies and to develop new technologies .

properties

IUPAC Name

(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O9/c11-1-3-5(12)8(15)10(19-3)17-2-4-6(13)7(14)9(16)18-4/h3-16H,1-2H2/t3-,4-,5-,6-,7+,8+,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANDMAIZTZRPTQ-GJAWKPGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)OCC2C(C(C(O2)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1[C@@H]([C@H]([C@@H](O1)OC[C@H]2[C@@H]([C@H]([C@@H](O2)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-O-a-L-Arabinofuranosyl-L-arabinose

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